TRPA1 Antagonism: ~48-Fold Higher Potency than the Common Tool Compound AP-18
N-(4-Methoxyphenethyl)-N-Methylcinnamamide exhibits a 48-fold improvement in human TRPA1 antagonism compared to the widely used TRPA1 inhibitor AP-18. This significant potency difference is critical for experiments requiring maximal target engagement at lower compound concentrations [1].
| Evidence Dimension | Human TRPA1 Antagonism (IC50) |
|---|---|
| Target Compound Data | 64 nM |
| Comparator Or Baseline | AP-18 (CAS 55224-94-7): 3,100 nM (3.1 µM) |
| Quantified Difference | 48.4-fold lower IC50 (higher potency) |
| Conditions | Inhibition of cinnamaldehyde-induced Ca2+ influx in HEK293 cells expressing human TRPA1, preincubated for 20 minutes, measured by FLIPR assay [1]. |
Why This Matters
This data justifies selecting this compound over AP-18 for assays requiring high-potency TRPA1 blockade, reducing the risk of off-target effects associated with higher micromolar compound concentrations.
- [1] BindingDB. BDBM50263527 (CHEMBL4087767): IC50=64nM for human TRPA1. Retrieved from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50263527 View Source
